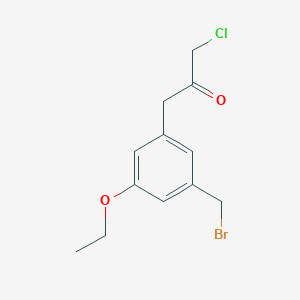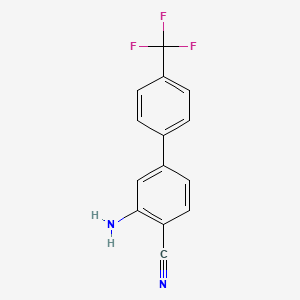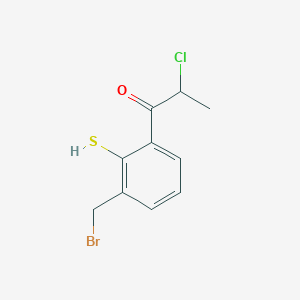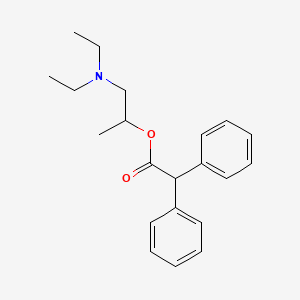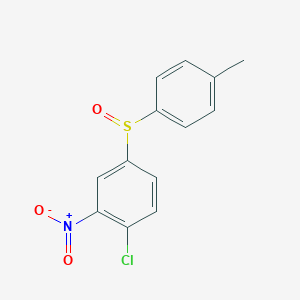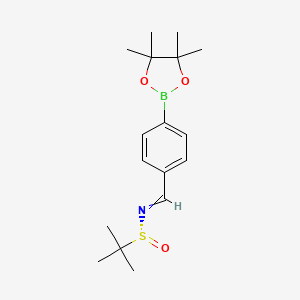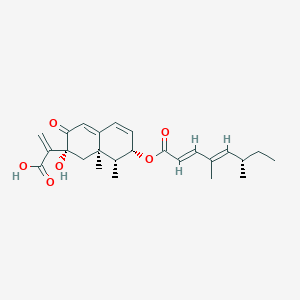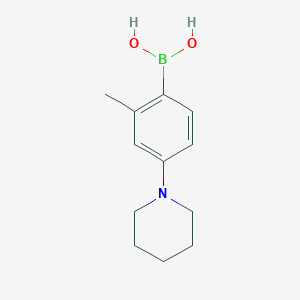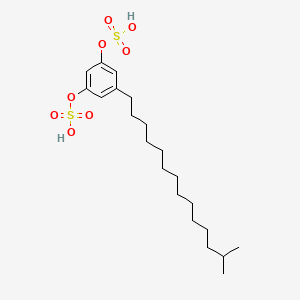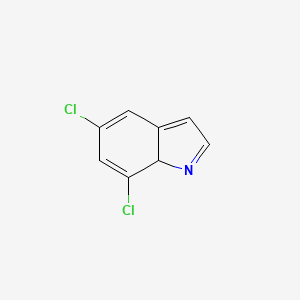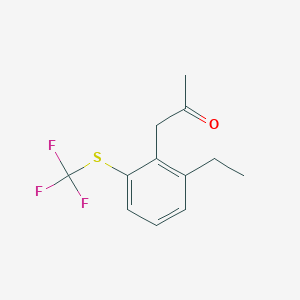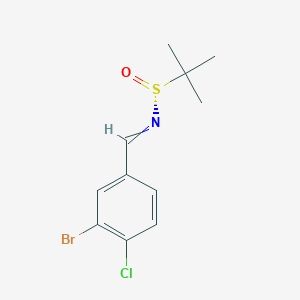
Benzoic acid, 4-methyl-, 2-oxopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-methyl-, 2-oxopropyl ester: is an organic compound that belongs to the ester family Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and 2-oxopropyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-methyl-, 2-oxopropyl ester typically involves the esterification reaction between benzoic acid and 2-oxopropyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of byproducts, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 4-methyl-, 2-oxopropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 2-oxopropyl alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products Formed:
Hydrolysis: Benzoic acid and 2-oxopropyl alcohol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-methyl-, 2-oxopropyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzoic acid, 4-methyl-, 2-oxopropyl ester involves its interaction with various molecular targets and pathways:
Antimicrobial Action: The ester disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Action: The ester induces apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Methyl benzoate: Another ester of benzoic acid, known for its pleasant fragrance and use in the flavor industry.
Ethyl benzoate: Similar to methyl benzoate but with a slightly different fragrance profile.
Propyl benzoate: Used in the fragrance industry and as a solvent.
Uniqueness: Benzoic acid, 4-methyl-, 2-oxopropyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Propriétés
Numéro CAS |
101395-48-6 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-oxopropyl 4-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-8-3-5-10(6-4-8)11(13)14-7-9(2)12/h3-6H,7H2,1-2H3 |
Clé InChI |
DWTFRKVZUQWJCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


